![molecular formula C12H13N3O3 B12614179 N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea CAS No. 651021-60-2](/img/structure/B12614179.png)
N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring substituted with an oxazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-N-{4-[(1,2-oxazol-5-yl)oxy]phenyl}urea: Similar structure but with the oxazole ring substituted at a different position.
N,N’-Dimethyl-N-{4-[(1,3-oxazol-2-yl)oxy]phenyl}urea: Contains an oxazole ring with a different substitution pattern.
N,N’-Dimethyl-N-{4-[(1,2-thiazol-3-yl)oxy]phenyl}urea: Features a thiazole ring instead of an oxazole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring at the 3-position provides distinct electronic and steric properties compared to other similar compounds.
Propriétés
Numéro CAS |
651021-60-2 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1,3-dimethyl-1-[4-(1,2-oxazol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C12H13N3O3/c1-13-12(16)15(2)9-3-5-10(6-4-9)18-11-7-8-17-14-11/h3-8H,1-2H3,(H,13,16) |
Clé InChI |
ISHSJDYMCXRWHE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)
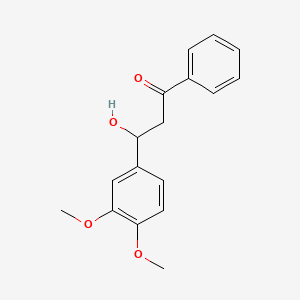
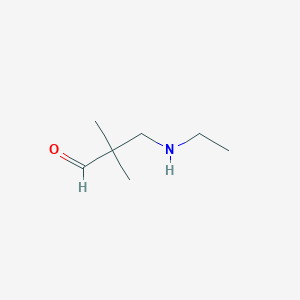
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)


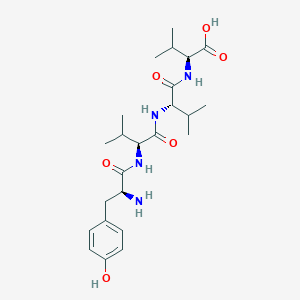
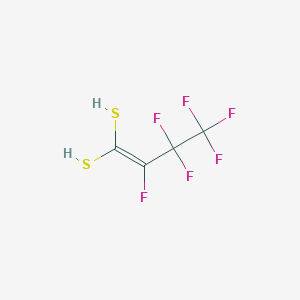


![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
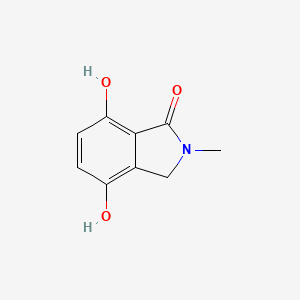
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
